molecular formula C23H22N4O3 B2854838 2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 953243-26-0

2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2854838
CAS No.: 953243-26-0
M. Wt: 402.454
InChI Key: OKCCXQARVYHXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a chemical compound designed for research applications in medicinal chemistry and drug discovery. Its molecular architecture, featuring an imidazopyridazine core linked to a phenylacetamide group, is of significant interest for the development of kinase inhibitors. The imidazopyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases . Kinases are key signaling proteins implicated in a wide range of diseases, and their inhibition is a validated therapeutic strategy for conditions such as cancer, neurodegenerative disorders, and inflammatory diseases. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships (SAR) or as a starting point for the design of novel inhibitors targeting specific kinases like PDK1 or FGFR3, which are involved in critical cellular processes such as proliferation and survival . The ethoxy and methoxy substituents on the aromatic rings can be strategically modified to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, and to optimize interactions with specific biological targets. This acetamide is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-30-19-10-4-16(5-11-19)14-22(28)24-18-8-6-17(7-9-18)20-15-27-21(25-20)12-13-23(26-27)29-2/h4-13,15H,3,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCCXQARVYHXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Structure Variations

Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

  • Target Compound : The pyridazine ring (two nitrogen atoms at positions 1 and 2) confers distinct electronic and steric properties compared to imidazo[1,2-a]pyridine (one nitrogen in the pyridine ring). This may enhance hydrogen-bonding interactions with biological targets .

Imidazo[1,2-b]pyridazine vs. Thiazolo[2,3-c][1,2,4]triazole

  • Compound 26 [3]: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide contains a sulfur-rich thiazolotriazole core, which may improve metabolic stability but reduce bioavailability due to higher molecular weight .

Substituent Effects

  • 6-Methoxy Group (Target Compound) : Enhances solubility compared to analogs with hydrophobic substituents (e.g., 6-cyclopropyl in Compound 76 ).
  • 4-Ethoxyphenyl vs.

Linkage and Functional Group Differences

  • Acetamide vs. Methanone: The target’s acetamide linkage (-NHCO-) enables hydrogen bonding, unlike the methanone group in Compound 76 .
  • Sulfur-Containing Analogs : Compounds like 28 and 31 [3] incorporate thioether or thiomorpholine groups, which may confer redox activity but increase toxicity risks .

Pharmacological and Physicochemical Implications

  • Solubility : The target’s methoxy and acetamide groups likely improve aqueous solubility compared to cyclopropyl (Compound 76) or methyl substituents (MM0333.02) .
  • Metabolic Stability: Ethoxy groups are prone to oxidative metabolism, whereas trifluoromethyl (Compound 76) or morpholino (Compound 78) groups may enhance stability .
  • Binding Affinity : The imidazo[1,2-b]pyridazine core’s nitrogen-rich structure could favor interactions with kinases or GPCRs compared to sulfur-containing analogs .

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